molecular formula C7H15FN2 B13167131 1-(2-Fluoroethyl)-4-methylpiperazine

1-(2-Fluoroethyl)-4-methylpiperazine

Cat. No.: B13167131
M. Wt: 146.21 g/mol
InChI Key: XQJYIJZETJDLPZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methylpiperazine is a fluorinated piperazine derivative Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-chloroethyl)-4-methylpiperazine with potassium fluoride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMSO for azide substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Azide-substituted derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in click chemistry for labeling biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluoroethyl group.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-4-methylpiperazine: A precursor in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.

    1-(2-Hydroxyethyl)-4-methylpiperazine: Another derivative with different chemical and biological properties.

    1-(2-Bromoethyl)-4-methylpiperazine: Similar in structure but with a bromine atom instead of fluorine.

Uniqueness: this compound is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methylpiperazine

InChI

InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3

InChI Key

XQJYIJZETJDLPZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCF

Origin of Product

United States

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